N-diaminophosphorylcyclohexanamine
Overview
Description
Synthesis Analysis
The synthesis of N,N'-disubstituted cyclic 1,2-diamines from (1R,2R)-1,2-diaminocyclohexane highlights the methodological advancement in obtaining cyclic diamines with specific substituents. The process involves unsymmetrical tetrasubstitution, emphasizing structural diversity and the ability to tailor the compounds for specific applications (Boyd et al., 2005). Similarly, the synthesis and derivatization of N,N'-trisubstituted 1,2-diamines from the same starting material showcase the versatility and scalability of these synthetic approaches (Boyd et al., 2005).
Molecular Structure Analysis
The molecular structure of these diamines is crucial for understanding their reactivity and properties. Studies have shown that the structural nature of cyclic 1,2-diamines significantly influences their chemical behavior and interaction with various substrates. The structural analysis provides insights into the characteristic features of these compounds, which is essential for their application in synthesis and material science.
Chemical Reactions and Properties
N-diaminophosphorylcyclohexanamine derivatives participate in various chemical reactions, including carbamoylation and acylation, to produce N-carbamoyl and N-acyl diamine derivatives. These reactions are pivotal for modifying the compounds' physical and chemical properties, making them suitable for specific applications. For instance, certain derivatives of 1,2-diaminocyclohexane have shown significant antiviral activity, demonstrating the potential of these compounds in pharmaceutical applications (Mibu et al., 2008).
Physical Properties Analysis
The physical properties of N-diaminophosphorylcyclohexanamine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for determining the compounds' suitability for various industrial and research applications. Understanding the physical properties is essential for the development of new materials and chemicals.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and basicity, of N-diaminophosphorylcyclohexanamine derivatives, are central to their applications in synthesis and material science. The ability to undergo a wide range of chemical reactions makes these compounds versatile intermediates in the production of complex molecules. Additionally, the exploration of chiral diamines and diamino acids underscores the importance of these compounds in asymmetric synthesis and pharmaceutical chemistry (Nadir et al., 2005).
Scientific Research Applications
Analytical Chemistry Applications
Characterization of Psychoactive Substances
Arylcyclohexylamines, with structures related to cyclohexanamine derivatives, have been characterized for their psychoactive properties. Advanced analytical techniques, including gas chromatography, mass spectrometry, and nuclear magnetic resonance, are employed to identify these compounds in biological matrices, highlighting the role of cyclohexanamine derivatives in forensic toxicology and analytical chemistry (De Paoli, G. et al., 2013).
Pharmacological Research
Antiviral and Anticancer Potential
Compounds synthesized from cyclohexanamine derivatives have shown significant antiviral activity against herpes simplex virus and anticancer activity against various human cancer cell lines. This indicates the potential of cyclohexanamine derivatives in developing new therapeutic agents (Mibu, N. et al., 2008); (Gao, Jian et al., 2007).
Materials Science
Supramolecular Chemistry for Therapeutic Applications
Diaminohexane-terminated gold nanoparticles and related structures have been investigated for their potential in therapeutic applications. These studies demonstrate the use of supramolecular chemistry to design functional materials that can be activated inside living cells, offering insights into the application of cyclohexanamine derivatives in nanotechnology and materials science (Kim, Chaekyu et al., 2010).
Environmental and Industrial Applications
Bioproduction of Diamines
With an emphasis on sustainable development, the bioproduction of diamines, including cyclohexanamine derivatives, using microbial factories highlights their significance in green chemistry. These diamines serve as important monomers for polyamide plastics, underscoring their importance in industrial applications (Wang, Li et al., 2020).
properties
IUPAC Name |
N-diaminophosphorylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZNLGQARIPHIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NP(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N3OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179958 | |
Record name | Phosphoric triamide, cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-diaminophosphorylcyclohexanamine | |
CAS RN |
25316-51-2 | |
Record name | Phosphoric triamide, cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric triamide, cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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